[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
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Overview
Description
“[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine” is a chemical compound with the CAS Number: 2243507-14-2 . It has a molecular weight of 157.21 and its IUPAC name is (4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is in liquid form . It is stored at a temperature of 4 degrees . The compound’s molecular weight is 157.21 .Scientific Research Applications
Synthesis and Structural Analysis
- Cyclization Techniques and Derivatives : Compounds like 2-Oxabicyclo[2.1.1]hexane have been synthesized through cyclization techniques, providing insight into the structural properties and potential applications of these compounds (Kirmse & Mrotzeck, 1988).
- Novel Synthesis Approaches : New methods for synthesizing 2-Azabicyclo[2.1.1]hexanes, which share a similar structure to the query compound, have been developed. These methods involve imination and subsequent reductive cyclization (Stevens & Kimpe, 1996).
- Functional Group Modifications : Studies on modifying the 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system have opened ways to create novel derivatives with a wider range of functional groups (Malpass et al., 2003).
Potential Applications
- Gold(I)-Catalyzed Reactions : Gold(I)-catalyzed reactions involving similar compounds have been explored, leading to the efficient production of 3-oxabicyclo[3.1.0]hexanes. These reactions highlight the versatility of these compounds in synthetic chemistry (Tian & Shi, 2007).
- Radiolabeling and Biodistribution : Compounds structurally related to the query have been explored for radiolabeling and biodistribution, highlighting their potential in drug development and neuroprotective applications (Yu et al., 2003).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a substance that causes skin corrosion/irritation, serious eye damage/eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302, H314, and H335 , which correspond to harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNJIRMOQPCWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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